molecular formula C26H22Cl2N2O5S B10949015 3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B10949015
M. Wt: 545.4 g/mol
InChI Key: NXMSEYQLQKGWJC-UHFFFAOYSA-N
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Description

3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichlorophenoxy, dimethoxyphenyl, and thiazolyl groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2,3-dichlorophenol, which is then reacted with formaldehyde to form 2,3-dichlorophenoxymethyl alcohol. This intermediate is further reacted with 4-methoxybenzoyl chloride to form 3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzamide. The final step involves the reaction of this intermediate with 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
  • 3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
  • 3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide

Uniqueness

The uniqueness of 3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22Cl2N2O5S

Molecular Weight

545.4 g/mol

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C26H22Cl2N2O5S/c1-32-17-8-10-22(34-3)18(12-17)20-14-36-26(29-20)30-25(31)15-7-9-21(33-2)16(11-15)13-35-23-6-4-5-19(27)24(23)28/h4-12,14H,13H2,1-3H3,(H,29,30,31)

InChI Key

NXMSEYQLQKGWJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)COC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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